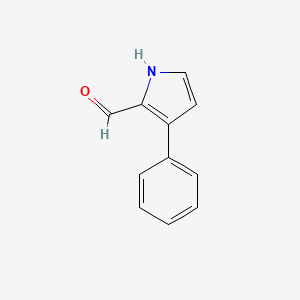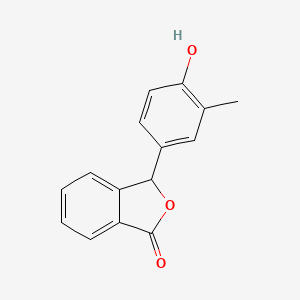
3-Phenyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a phenyl group at the 3-position and an aldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation of phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes that maximize yield and minimize by-products. These methods may include continuous flow processes, the use of advanced catalysts, and efficient purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products
Oxidation: 3-Phenyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3-Phenyl-1H-pyrrole-2-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-carbaldehyde: Similar structure but with an indole ring instead of a pyrrole ring.
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde: Similar structure but with additional methyl groups on the pyrrole ring.
Uniqueness
3-Phenyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both the phenyl and aldehyde groups on the pyrrole ring allows for diverse chemical transformations and applications .
Eigenschaften
CAS-Nummer |
56164-41-1 |
|---|---|
Molekularformel |
C11H9NO |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
3-phenyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c13-8-11-10(6-7-12-11)9-4-2-1-3-5-9/h1-8,12H |
InChI-Schlüssel |
XQHHQHLBBGQOHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(NC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)
![2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12887129.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)

![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)




![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)
![[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12887176.png)



